molecular formula C7H7F3N2 B1278094 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1027617-86-2

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1278094
M. Wt: 176.14 g/mol
InChI Key: SUCMXFIPSVVVQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyrazole derivatives, including those with trifluoromethyl groups, has been explored through different methodologies. For instance, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized using a cyclocondensation reaction of substituted alk-3-en-2-ones with isoniazid, showcasing the versatility of pyrazole synthesis . Another approach involved a copper-catalyzed [3 + 2]-cycloaddition to create 5-aryl-6-(trifluoromethyl)-2,3-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one derivatives, highlighting the utility of copper catalysis in constructing pyrazole frameworks . Additionally, a one-pot three-component synthesis method was employed to produce highly fluorescent 1,3,5-trisubstituted pyrazoles, demonstrating the integration of functional group compatibility and broad substrate scope in pyrazole synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. X-ray diffractometry revealed that 1-cyanoacetyl-3-alkyl[aryl]-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazoles exhibit almost planar structures, with the molecular packing influenced by the substituents present . The structure of 3,5-bis(trifluoromethyl)pyrazole was determined using X-ray crystallography, showing tetramer formation through N–H···N hydrogen bonds and suggesting the presence of dynamic disorder involving intramolecular proton transfers in the crystal .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been explored in various chemical reactions. For example, the thermolysis of hexasubstituted 4,5-dihydro-3H-pyrazoles led to the synthesis of pentasubstituted cyclopropanes, indicating the potential for pyrazole derivatives to undergo rearrangement reactions . Additionally, the formation of pyrazol-1,3,4-thiadiazoles through 1,3-dipolar cycloadditions of 3-thioxo-(1,2,4)-triazepin-5-one with nitrilimines was studied, revealing insights into the regioselectivity and reaction pathways of pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The antimycobacterial activity of certain pyrazole derivatives was evaluated, with some compounds showing potent activity against both susceptible and resistant strains of Mycobacterium tuberculosis . The fluorescent properties of 1,3,5-trisubstituted pyrazoles were investigated, revealing that the excited state is highly polar and allows for the fine-tuning of absorption and emission properties . Furthermore, the anti-inflammatory activity of 1-(4-sulfamylphenyl)-3-trifluoromethyl-5-indolyl pyrazolines was assessed, with some compounds exhibiting dual inhibitory activity against cyclooxygenases and lipoxygenases .

Scientific Research Applications

Agrochemical Industry

  • Application : Trifluoromethylpyridines, which include “5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole”, are used as a key structural motif in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .
  • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . These compounds have been effective in protecting crops from various pests .

Pharmaceutical Industry

  • Application : Trifluoromethylpyridines, including “5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole”, are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Results : Many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Other Compounds

  • Application : “5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” can be used as a building block in the synthesis of other organic compounds . For example, it can be used to synthesize “3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol” and "3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanoic acid" .
  • Results : The synthesis of these compounds can lead to the production of new organic compounds with potential applications in various fields .

Synthesis of “3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol”

  • Application : “5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” can be used as a building block in the synthesis of "3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol" .
  • Results : The synthesis of these compounds can lead to the production of new organic compounds with potential applications in various fields .

Synthesis of “3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanoic acid”

  • Application : “5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” can also be used in the synthesis of "3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanoic acid" .
  • Results : The synthesis of these compounds can lead to the production of new organic compounds with potential applications in various fields .

Safety And Hazards

The safety data sheet for 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCMXFIPSVVVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428076
Record name 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole

CAS RN

1027617-86-2, 1062295-85-5
Record name 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Intermediate 2 (0.120 g, 0.66 mmol) and hydrazine hydrate (0.04 mL, 0.72 mmol) were dissolved in ethanol (6 mL) and refluxed overnight. Work-up (H2O/AcOEt) after cooling the mixture to RT gave the title compound as a brown solid (0.114 g).
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
H2O AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MI MUTHUPPALANIAPPAN, SI VISWANADHA… - ic.gc.ca
Inhibiteurs du canal calcique activé par libération du calcium (calcium release-activated calcium/CRAC), leurs procédés de fabrication, des compositions pharmaceutiques les …
Number of citations: 2 www.ic.gc.ca

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